3-Methoxy-1,7-octadiene

Descripción

Contextualizing 3-Methoxy-1,7-octadiene within Octadiene Derivatives and Functionalized Ethers

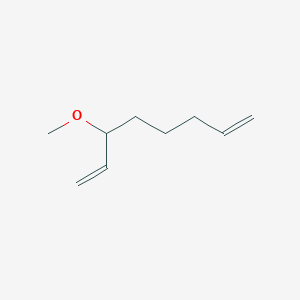

This compound is a member of two important classes of organic compounds: octadiene derivatives and functionalized ethers. Structurally, it is an eight-carbon chain featuring two double bonds at the 1- and 7-positions and a methoxy (B1213986) group at the 3-position. chemspider.com This arrangement of functional groups—a terminal alkene, an internal alkene, and an allylic ether—confers a distinct reactivity profile upon the molecule.

Octadienes, such as 1,7-octadiene (B165261), are valuable precursors in polymer science and organic synthesis. ontosight.aiwikipedia.org The presence of two double bonds allows for various transformations, including polymerization, metathesis, and addition reactions. chemicalbook.com Functionalized ethers, on the other hand, are crucial intermediates in the synthesis of a wide array of complex molecules due to the stability of the ether linkage and its ability to be cleaved under specific conditions. iipseries.orgresearchgate.net The methoxy group in this compound not only influences the electronic properties of the adjacent double bond but also provides a handle for further functionalization. cymitquimica.com

The combination of these features in a single molecule makes this compound a unique and powerful tool for synthetic chemists. Its chemical formula is C9H16O, and it has a molecular weight of 140.22 g/mol . chemspider.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| CAS Number | 20202-62-4 |

| Appearance | Colorless to pale yellow liquid |

This table is based on data from various chemical suppliers and databases. echemi.com

Strategic Importance of this compound as a Versatile Synthetic Building Block

The strategic importance of this compound lies in its versatility as a synthetic building block. sigmaaldrich.com The differential reactivity of its two double bonds and the presence of the methoxy group allow for a wide range of selective transformations.

The terminal double bond is susceptible to a variety of reactions, including hydroboration-oxidation, epoxidation, and Heck coupling. The internal double bond, being electronically influenced by the adjacent methoxy group, can participate in different types of reactions, such as Diels-Alder cycloadditions and transition metal-catalyzed cross-coupling reactions. wikipedia.org

Furthermore, the allylic ether functionality can be a precursor to other functional groups. For instance, cleavage of the ether can yield an alcohol, which can then be oxidized or converted to other functionalities. The strategic placement of the methoxy group also allows for the potential control of stereochemistry in reactions involving the adjacent double bond.

A key industrial application involving a related isomer, 1-methoxy-2,7-octadiene (B8591526), is in the production of 1-octene (B94956). rsc.org This process involves the telomerization of butadiene with methanol (B129727), followed by hydrogenation and cracking. rsc.org While not the direct subject of this process, this compound is often formed as a co-product. google.com

Historical Trajectories of Research on this compound and Related Chemical Entities

Research into dienes and their applications has a rich history, dating back to the foundational work on the Diels-Alder reaction in 1928. wikipedia.org The ability to form six-membered rings with high stereocontrol made conjugated dienes invaluable in synthesis. wikipedia.org The development of transition metal-catalyzed reactions, such as the nickel-catalyzed oligomerization of butadiene, further expanded the utility of dienes. researchgate.net

The synthesis and reactions of functionalized ethers have also been a long-standing area of interest in organic chemistry, with the Williamson ether synthesis being a cornerstone of the field for over a century. numberanalytics.com More recent research has focused on the development of new methods for ether synthesis and the use of functionalized ethers in complex molecule synthesis. iipseries.orgnih.govrsc.org

The specific study of this compound and its isomers is more recent and is closely tied to the industrial processes involving the telomerization of butadiene. rsc.orggoogle.com The desire to control the regioselectivity of this reaction and to find uses for all the products has driven research into the chemistry of these methoxy-octadiene isomers.

Overview of Principal Academic Research Avenues for this compound

Current academic research involving this compound and related compounds is focused on several key areas:

Catalytic Transformations: A significant amount of research is dedicated to developing new catalytic methods for the selective transformation of the double bonds in methoxy-octadienes. This includes the use of transition metal catalysts for reactions like hydroformylation, hydrocyanation, and metathesis. wikipedia.orgbeilstein-journals.org The goal is often to develop highly selective and efficient processes for the synthesis of valuable downstream products.

Asymmetric Synthesis: The chiral center at the 3-position of this compound makes it an attractive target and starting material for asymmetric synthesis. Research is ongoing to develop enantioselective methods for its synthesis and to use it as a chiral building block in the synthesis of complex natural products and pharmaceuticals. acs.org

Polymer Chemistry: Dienes are fundamental monomers in polymer synthesis. ontosight.ai Research is exploring the incorporation of functionalized dienes like this compound into polymers to impart specific properties, such as improved adhesion, dyeability, or reactivity for further post-polymerization modification.

Mechanistic Studies: Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. This includes computational and experimental studies to elucidate the role of catalysts, solvents, and other reaction parameters.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

20202-62-4 |

|---|---|

Fórmula molecular |

C9H16O |

Peso molecular |

140.22 g/mol |

Nombre IUPAC |

3-methoxyocta-1,7-diene |

InChI |

InChI=1S/C9H16O/c1-4-6-7-8-9(5-2)10-3/h4-5,9H,1-2,6-8H2,3H3 |

Clave InChI |

XURMIWYINDMTRH-UHFFFAOYSA-N |

SMILES canónico |

COC(CCCC=C)C=C |

Origen del producto |

United States |

Synthetic Methodologies and Routes to 3 Methoxy 1,7 Octadiene

Established Synthetic Pathways for 3-Methoxy-1,7-octadiene

Traditional synthetic approaches to this compound have centered on leveraging well-understood reaction mechanisms to construct the eight-carbon backbone and introduce the key methoxy (B1213986) group.

A prominent and well-established method for synthesizing this compound is the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol (B129727). This reaction efficiently constructs the C8 backbone from two molecules of butadiene while simultaneously introducing the methoxy group from methanol at the 3-position. The process typically utilizes a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with specific ligands to control selectivity and efficiency.

Another fundamental, though less specifically documented for this exact molecule, approach to forming the ether linkage is through Williamson-type ether synthesis. This would involve the reaction of a corresponding metal alkoxide of octadien-3-ol with a methylating agent like methyl iodide.

| Reaction Type | Reactants | Catalyst/Reagent | Key Feature |

| Pd-catalyzed Telomerization | 1,3-Butadiene, Methanol | Pd(OAc)₂ / Ligands | Direct formation of the C8 backbone and ether linkage in one step. |

| Zinc-mediated Coupling | Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-D-ribofuranoside, Allyl bromide | Zinc | Forms derivatives of the 1,7-octadiene (B165261) structure. |

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, offering alternative routes to complex alkenes. In the context of this compound synthesis, cross-metathesis (CM) represents a viable, albeit less commonly cited, strategy. This approach would involve the reaction of two smaller, functionalized olefins in the presence of a suitable catalyst, typically a ruthenium-based complex like a Grubbs' or Hoveyda-Grubbs catalyst.

For instance, a hypothetical cross-metathesis route could involve the reaction of 1,5-hexadiene with a methoxy-containing vinyl compound. The success of such a reaction depends heavily on catalyst selection, reaction conditions, and the relative reactivity of the olefin partners to achieve the desired product selectively over self-metathesis byproducts.

| Metathesis Type | Description | Potential Application in Synthesis | Catalyst Family |

| Cross Metathesis (CM) | Exchanges fragments between two different linear alkenes. | Reaction of a C6 diene with a C3 methoxy-alkene. | Ruthenium-based (e.g., Grubbs', Hoveyda-Grubbs'). |

| Ring-Closing Metathesis (RCM) | An intramolecular reaction of an acyclic diene to form a cyclic alkene. | Not directly applicable for the synthesis of the linear this compound, but relevant for related cyclic structures. | Ruthenium-based. |

Synthetic strategies can be broadly categorized as convergent or divergent. A convergent synthesis involves the independent preparation of key fragments of a molecule, which are then joined together late in the synthesis. The palladium-catalyzed telomerization of butadiene and methanol is a prime example of a convergent approach, as it combines three separate molecules (two butadiene, one methanol) in a single key step to form the final backbone.

A divergent strategy, by contrast, would begin with a common intermediate that is then elaborated through different reaction pathways to yield a variety of structurally related compounds. A divergent synthesis of this compound might start with 1,7-octadiene itself, which is then functionalized—for example, through allylic oxidation followed by methylation—to install the methoxy group.

Novel and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry places increasing emphasis on the development of sustainable and efficient processes. This includes the application of green chemistry principles and the design of innovative, highly active, and recyclable catalysts.

Green chemistry focuses on minimizing the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied to the established Pd-catalyzed telomerization. One significant advancement is the use of biphasic systems, particularly with ionic liquids (ILs) as the catalyst phase. Using a solvent system like [bdmim][TF₂N] allows the palladium catalyst to be retained in the ionic liquid phase, while the product, this compound, can be easily separated by decantation. This facilitates the recycling of the expensive transition metal catalyst, a key principle of green chemistry.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalyst Recycling | Use of an ionic liquid solvent to immobilize the Pd catalyst. | Reduces waste of precious metals and lowers process costs. |

| Atom Economy | The telomerization reaction is highly atom-economical as most atoms from the reactants are incorporated into the final product. | Minimizes the generation of byproducts and waste. |

| Energy Efficiency | Optimization of reaction conditions (e.g., temperature) to reduce energy consumption. | Lowers the overall environmental footprint of the synthesis. |

Innovation in catalysis is central to improving the synthesis of this compound. For the telomerization route, research focuses on the development of highly active and selective palladium catalyst systems. The choice of ligand, such as tris(m-sulfonatophenyl)phosphine (TPPMS), is crucial for tuning the catalyst's properties when used in aqueous or biphasic systems. The use of such systems can achieve high turnover numbers (TON), indicating a very efficient catalyst that can produce a large amount of product relative to the amount of catalyst used.

In the realm of potential metathesis routes, the evolution of well-defined ruthenium catalysts has been a major innovation. Modern catalysts like the Hoveyda-Grubbs series are known for their high functional group tolerance and stability, even in the presence of ethers, making them suitable candidates for potential metathesis-based syntheses of this compound. The stability of these catalysts also allows for easier handling and potentially lower catalyst loadings, contributing to a more efficient and sustainable process.

Chemical Reactivity and Transformative Chemistry of 3 Methoxy 1,7 Octadiene

Reactions Involving the Methoxy (B1213986) Ether Linkage in 3-Methoxy-1,7-octadiene

The methoxy group represents a key functional handle within the this compound molecule, influencing the reactivity of the adjacent double bond and offering a site for specific chemical modifications.

The cleavage of the allylic ether bond in this compound can be a synthetically useful transformation. Research has shown that the C–O bond in methoxyoctadienes can undergo reversible cleavage in the presence of a palladium catalyst. rsc.org In a study involving 1-methoxy-2,7-octadiene (B8591526) (a constitutional isomer of this compound) and deuterated methanol (B129727) (CD₃OH) with a Pd(acac)₂/PPh₃ catalyst system, deuterium (B1214612) incorporation into the methoxyoctadiene was observed. rsc.org This indicates a dynamic process where the methoxy group can be exchanged, proceeding through a palladium-π-allyl intermediate. rsc.org This finding suggests that under similar catalytic conditions, this compound could undergo analogous ether cleavage or exchange reactions.

Furthermore, rearrangement reactions of similar allylic ethers have been documented. For instance, 1-phenoxy-2,7-octadiene has been shown to rearrange to 3-phenoxy-1,7-octadiene in the presence of a palladium catalyst, indicating the potential for isomerization in these systems.

Direct and selective conversion of the methoxy group in this compound to other functional groups is a potential synthetic route that remains to be extensively explored in the literature. Generally, the cleavage of the methyl ether could yield the corresponding alcohol, 1,7-octadien-3-ol. This alcohol could then serve as a precursor for a variety of other functionalities through oxidation, esterification, or substitution reactions. While this represents a logical synthetic pathway, specific methodologies tailored to this compound are not well-documented.

Chemo- and Regioselective Functionalization of this compound

The presence of two electronically and sterically distinct double bonds in this compound opens up possibilities for selective functionalization. The terminal double bond is generally more accessible and reactive towards many reagents compared to the internal double bond.

One example of a functionalization reaction is hydrogenation. In processes aimed at producing 1-octene (B94956), the product mixture from butadiene telomerization, which can contain this compound, is subjected to hydrogenation. google.com This step typically leads to the saturation of both double bonds, converting this compound into 3-methoxyoctane. google.com The selective hydrogenation of one double bond over the other in this compound would require specific catalytic systems that can differentiate between the two olefinic sites.

Transition Metal-Catalyzed Transformations of this compound

The most significant area of research involving this compound is its formation as a branched isomer in the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol. rsc.orgacs.orggoogle.com This reaction is of industrial importance for the synthesis of linear C8 derivatives. researchgate.net

The reaction typically yields the linear isomer, 1-methoxy-2,7-octadiene, as the major product. rsc.orgacs.org However, the formation of this compound is a known and studied side reaction. rsc.orgresearchgate.net The regioselectivity of the methoxide (B1231860) addition is a key aspect of this transformation.

A detailed DFT study of the Pd(PMe₃)/NMe₃-catalyzed butadiene telomerization of methanol has provided insights into the factors governing the formation of the linear versus the branched product. acs.org The study suggests that the rate- and selectivity-determining step is the external nucleophilic attack of methoxide on a π-allyl-palladium intermediate. acs.org The equilibrium between a chelated and a dechelated palladium-octadienyl species is crucial for the regioselectivity. The chelated species is predicted to lead selectively to the linear product, while the dechelated species is considered the major source of the branched telomer, this compound. acs.org

The table below summarizes the product distribution in the palladium-catalyzed telomerization of 1,3-butadiene with methanol under specific conditions.

| Catalyst System | Major Product | Minor Isomer | Other Byproducts | Reference |

| Pd(acac)₂ / PPh₃ | 1-methoxy-2,7-octadiene | This compound | 1,3,7-octatriene, 4-vinylcyclohexene | rsc.org |

| Pd(PMe₃) / NMe₃ | 1-methoxy-2,7-octadiene | This compound | 1,3,7-octatriene | acs.org |

| Pd₁@POP | 1-methoxy-2,7-octadiene | This compound | 1,3,7-octatriene, 4-vinylcyclohexene | acs.org |

Biocatalytic Approaches for the Transformation of this compound

The application of biocatalysis to the transformation of this compound is an area with potential but is currently underexplored in the available scientific literature. Enzymes, such as lipases for ether hydrolysis or monooxygenases for selective epoxidation of the double bonds, could offer green and highly selective routes to novel derivatives. Given the chiral center at the C-3 position, enzymatic reactions could also provide a means for kinetic resolution to obtain enantiomerically pure forms of this compound or its products. However, specific studies demonstrating these biocatalytic transformations have not been identified.

Advanced Spectroscopic and Structural Characterization of 3 Methoxy 1,7 Octadiene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of 3-Methoxy-1,7-octadiene Reactions

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of this compound. The unique electronic environment of each proton and carbon atom results in a distinct resonance, and the interactions between neighboring nuclei provide detailed structural information.

Based on the structure of this compound, the expected chemical shifts in its ¹H and ¹³C NMR spectra can be predicted. These predictions are crucial for the initial assignment of the molecule's structure and for tracking changes during chemical reactions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1 | =CH₂ | ~5.20 (dd) | ~117 | Terminal vinyl protons, geminal and cis coupling. |

| 2 | =CH- | ~5.75 (ddd) | ~138 | Vinyl proton coupled to H1 (cis/trans) and H3. |

| 3 | -CH(OCH₃)- | ~3.80 (m) | ~80 | Allylic methine proton, deshielded by oxygen. |

| 4 | -CH₂- | ~2.15 (m) | ~35 | Methylene (B1212753) protons adjacent to the allylic system. |

| 5 | -CH₂- | ~1.50 (m) | ~25 | Aliphatic methylene protons. |

| 6 | -CH₂- | ~2.05 (m) | ~33 | Allylic methylene protons. |

| 7 | =CH- | ~5.80 (m) | ~139 | Internal vinyl proton. |

| 8 | =CH₂ | ~4.95 (m) | ~114 | Terminal vinyl protons. |

| -OCH₃ | -CH₃ | ~3.30 (s) | ~56 | Methoxy (B1213986) protons, singlet. |

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complex connectivity of this compound. youtube.comsdsu.edu These experiments correlate signals from different nuclei, building a detailed map of the molecule's atomic framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the entire spin system of the carbon backbone. For example, it would show a correlation between the proton at C3 and the protons at C2 and C4, confirming the position of the methoxy group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum. youtube.com For instance, the proton signal around 3.80 ppm would show a cross-peak with the carbon signal around 80 ppm, assigning this carbon as C3.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connections across quaternary carbons or heteroatoms. nih.gov A key correlation for this compound would be a cross-peak between the singlet proton signal of the methoxy group (~3.30 ppm) and the carbon at C3 (~80 ppm), definitively placing the methoxy group at this position.

Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Key Structural Information Confirmed |

|---|---|---|

| COSY | H2 ↔ H1, H3 | Connectivity of the C1-C2-C3 vinyl-allylic system. |

| COSY | H6 ↔ H7 | Connectivity of the C6-C7 allylic-vinyl system. |

| HSQC | H-OCH₃ ↔ C-OCH₃ | Direct bond assignment of the methoxy group. |

| HSQC | H3 ↔ C3 | Direct bond assignment of the methoxy-bearing carbon. |

| HMBC | H-OCH₃ ↔ C3 | Confirms attachment of the methoxy group to C3. |

| HMBC | H1 ↔ C3 | Long-range coupling across the C1-C2-C3 system. |

Acyclic molecules like this compound are not static but exist as an ensemble of rapidly interconverting conformers (rotamers) at room temperature. modgraph.co.uk Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational changes. copernicus.org

For this compound, key areas of conformational flexibility include rotation around the C3-O bond and the various C-C single bonds within the octadiene chain. While the energy barriers for these rotations are likely low, leading to rapid exchange on the NMR timescale at room temperature, variable-temperature studies could, in principle, provide insight. If the temperature is lowered sufficiently, the rate of interconversion between conformers might slow down to the point where distinct sets of signals for each major conformer could be observed. semanticscholar.org From the coalescence temperature of these signals, the activation energy (ΔG‡) for bond rotation can be calculated, providing valuable data on the molecule's conformational energy landscape.

Advanced Mass Spectrometry Techniques for Analyzing Transformations of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and, by extension, its elemental composition. Advanced MS techniques are crucial for identifying reaction products and elucidating the complex fragmentation pathways of molecules like this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the precursor ion's structure. For this compound (C₉H₁₆O, MW = 140.22), the molecular ion (M•⁺) at m/z 140 would be expected to undergo several key fragmentations.

Common fragmentation pathways for ethers involve α-cleavage, where the C-C bond adjacent to the oxygen atom breaks. libretexts.orgmiamioh.edu Another typical pathway is the loss of the alkoxy group.

α-Cleavage: Cleavage of the C2-C3 bond would result in a resonance-stabilized cation at m/z 99. Alternatively, cleavage of the C3-C4 bond would generate a stable oxonium ion at m/z 59.

Loss of Methoxy Radical: The loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 109.

Loss of Methanol (B129727): A rearrangement followed by the elimination of a neutral methanol molecule (CH₃OH) would produce a fragment ion at m/z 108.

Predicted Key MS/MS Fragments of this compound (Precursor Ion m/z 140)

| m/z | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 109 | C₈H₁₃⁺ | Loss of •OCH₃ from the molecular ion. |

| 108 | C₈H₁₂⁺• | Loss of neutral CH₃OH via rearrangement. |

| 99 | C₆H₁₁O⁺ | α-Cleavage (C2-C3 bond cleavage). |

| 81 | C₆H₉⁺ | Allylic cleavage and loss of propene from a C₈H₁₃⁺ intermediate. |

| 59 | C₃H₇O⁺ | α-Cleavage (C3-C4 bond cleavage). |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). longdom.orgnih.gov This precision allows for the determination of an ion's elemental formula, a critical step in identifying unknown reaction products and distinguishing between isomeric compounds. lcms.cznih.gov

For this compound, the exact mass of its molecular ion [M+H]⁺ is 141.1274 (for C₉H₁₇O⁺). HRMS can easily distinguish this from an isobaric ion with a different formula, such as C₁₀H₂₁⁺ (exact mass 141.1638). When analyzing the products of a reaction involving this compound, such as an oxidation or epoxidation, HRMS can confirm the addition of oxygen atoms by precisely measuring the mass of the product molecule. For example, the mono-epoxidation product would have the formula C₉H₁₆O₂, with a calculated exact mass of [M+H]⁺ at 157.1223. This level of certainty in elemental composition is invaluable for confirming reaction outcomes and proposing mechanisms.

Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Functional Group Changes in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These techniques are particularly useful for monitoring the progress of a chemical reaction in real-time by observing the appearance or disappearance of specific absorption bands. researchgate.net

The spectrum of this compound would be characterized by several key vibrational modes:

=C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons (the alkene groups). spectroscopyonline.com

C-H Stretch: Bands just below 3000 cm⁻¹ arise from C-H bonds on sp³ hybridized carbons.

C=C Stretch: A band in the region of 1640-1670 cm⁻¹ corresponds to the C=C stretching vibration of the two alkene groups. spectroscopyonline.com

C-O Stretch: A strong absorption band in the 1075-1150 cm⁻¹ range is characteristic of the C-O single bond stretch in the allylic ether. libretexts.orgpressbooks.pub

=C-H Bend (Out-of-Plane): Strong bands in the 900-1000 cm⁻¹ region are due to the out-of-plane bending ("wagging") of the hydrogens on the terminal vinyl groups.

By monitoring these bands, one can track reactions involving this compound. For instance, during a hydrogenation reaction, the intensities of the =C-H stretch (>3000 cm⁻¹) and C=C stretch (~1650 cm⁻¹) bands would decrease and eventually disappear upon completion, while the intensity of the sp³ C-H stretch (<3000 cm⁻¹) would increase. Similarly, a reaction cleaving the ether linkage would result in the disappearance of the characteristic C-O stretch and the appearance of a broad O-H stretch band if a hydroxyl group is formed.

X-ray Crystallography for Crystalline Derivatives or Metal Complexes of this compound

No published studies detailing the synthesis of crystalline derivatives or metal complexes of this compound suitable for single-crystal X-ray diffraction were identified. Consequently, there is no crystallographic data, such as unit cell dimensions, space group, or detailed structural parameters (bond lengths, bond angles, and torsion angles), to report.

Theoretical and Computational Studies of 3 Methoxy 1,7 Octadiene

Computational Modeling of Reaction Mechanisms and Catalytic Cycles:Specific computational models predicting selectivity or detailing catalyst-substrate interactions for 3-Methoxy-1,7-octadiene have not been found in the literature.

Future computational research on this compound would be necessary to provide the data required for a thorough theoretical analysis as requested. Such studies would be invaluable for understanding its chemical properties and potential applications.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and Its Analogs

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govnih.gov These models are instrumental in predicting the reactivity of new compounds and in understanding the underlying factors that govern chemical reactions.

For this compound and its analogs, a QSRR study would involve the systematic variation of its molecular structure and the quantification of how these changes affect its reactivity in a specific transformation, such as olefin metathesis or epoxidation. The development of a QSRR model for this compound would typically follow these steps:

Dataset Compilation: A dataset of structurally related alkoxy-dienes, including this compound, would be assembled. The experimental reactivity data, such as reaction rates or yields for a particular reaction, would be collected for each compound in the series.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical model that links the calculated descriptors to the observed reactivity. The predictive power of the resulting QSRR model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSRR study on the epoxidation of this compound and its analogs could investigate the influence of the substituent at the 3-position on the reaction rate. The resulting QSRR equation might take a form similar to:

log(k) = c₀ + c₁σ + c₂Es + c₃LUMO*

Where log(k) is the logarithm of the reaction rate constant, σ* and Es are Taft's electronic and steric parameters for the substituent, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital of the diene. The coefficients (c₀, c₁, c₂, c₃) are determined from the regression analysis.

The insights gained from such a QSRR model would be valuable for designing more reactive or selective analogs of this compound for specific synthetic applications.

| Descriptor Category | Example Descriptors for this compound Analogs |

| Constitutional | Molecular Weight, Number of Carbon Atoms, Number of Oxygen Atoms |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |

Table 1: Examples of Molecular Descriptors for QSRR Studies.

Virtual Screening of Catalysts and Reagents for this compound Transformations

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to be active for a given purpose. acs.orgacs.org In the context of this compound, virtual screening can be a powerful tool for discovering novel and efficient catalysts and reagents for its chemical transformations.

One of the key reactions of dienes like this compound is olefin metathesis. sigmaaldrich.combeilstein-journals.org A virtual screening campaign to identify optimal catalysts for the ring-closing metathesis (RCM) of this compound would involve the following stages:

Library Preparation: A virtual library of potential metathesis catalysts, including various Grubbs-type and Schrock-type catalysts with different ligand modifications, would be created.

Docking and Scoring: The interaction of this compound with each catalyst in the library would be simulated using molecular docking. The binding affinity and the geometry of the reactant-catalyst complex would be evaluated using a scoring function.

Hit Selection and Experimental Validation: The top-ranked catalysts from the virtual screening would be selected as "hits" for experimental testing to validate their predicted activity.

Computational methods such as Density Functional Theory (DFT) can be used to further investigate the reaction mechanism with the most promising catalysts. researchgate.net These studies can provide detailed information about the transition states and intermediates involved in the catalytic cycle, which is crucial for understanding the catalyst's activity and selectivity.

For instance, a virtual screening study could identify a novel ruthenium-based catalyst that is predicted to have a high affinity for this compound and a low activation energy barrier for the metathesis reaction. This would guide experimental efforts towards synthesizing and testing this specific catalyst, potentially leading to a more efficient synthesis of valuable cyclic compounds.

| Catalyst Type | Ligand Variation | Predicted Activity (Relative Score) |

| Grubbs 1st Gen. | PPh₃ | 1.0 |

| Grubbs 2nd Gen. | SIMes | 2.5 |

| Hoveyda-Grubbs | o-isopropoxystyrene | 3.2 |

| Schrock | Neophylidene | 2.8 |

Table 2: Illustrative Data from a Virtual Screening of Olefin Metathesis Catalysts.

Applications of 3 Methoxy 1,7 Octadiene in Materials Science and Advanced Organic Synthesis

3-Methoxy-1,7-octadiene as a Monomer for Specialty Polymer Synthesis

The presence of two double bonds in this compound allows it to serve as a monomer in various polymerization reactions. Much of its reactivity can be inferred from its parent compound, 1,7-octadiene (B165261), which is known to undergo polymerization to create polymers with reactive pendant groups. The addition of the methoxy (B1213986) group enhances the functionality of the resulting polymer, opening avenues for specialty applications.

Design and Synthesis of Functionalized Polymers Derived from this compound

The polymerization of 1,7-octadiene, a close analog of this compound, has been achieved using various transition metal catalysts, notably non-bridged half-titanocene systems. scirp.org These catalysts can facilitate the exclusive repeated insertion of the diene without significant cyclization or cross-linking, yielding polymers that contain terminal olefinic double bonds in the side chains. scirp.org Density functional theory (DFT) studies on the polymerization of 1,7-octadiene with a (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3)/MAO system have shown that repeated insertion is kinetically more favorable than intramolecular cyclization. rsc.org

When this compound is used as a monomer with such catalytic systems, it is expected to produce a functionalized polyolefin. The polymer backbone would incorporate the methoxy group at regular intervals, imparting different solubility and polarity characteristics compared to standard polyolefins. Crucially, the unreacted terminal double bond from the 1,7-diene structure remains as a pendant hexenyl group on the polymer side chain. This pendant olefin is a reactive handle that allows for a wide range of post-polymerization modifications. For example, these olefinic groups can be quantitatively converted into hydroxyl groups or epoxidized under mild conditions, transforming the nonpolar polyolefin into a highly functionalized material. scirp.org

| Catalyst System | Monomer | Key Polymer Feature | Potential Post-Polymerization Modification | Reference |

|---|---|---|---|---|

| Cp'TiCl₂(O-2,6-iPr₂C₆H₃) / MAO | 1,7-Octadiene | Pendant terminal olefinic groups | Hydroxylation, Epoxidation | scirp.org |

| Zirconocene / MAO | Ethylene (B1197577) / 1,7-Octadiene Copolymerization | Incorporation of cyclic structures and C=C bonds | Cross-linking, Further functionalization | researchgate.net |

Utilization of this compound as a Cross-linking Agent in Polymer Networks

A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional network structure. sigmaaldrich.com This process, often called curing or vulcanization, transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comlibretexts.org Molecules with at least two reactive functional groups, such as the two double bonds in this compound, can act as cross-linkers.

In polymer synthesis, dienes can be incorporated as a comonomer in small quantities to introduce sites of unsaturation along the polymer backbone. libretexts.org These unsaturated sites can then be targeted in a subsequent cross-linking step. For example, in the production of butyl rubber, small amounts of isoprene (B109036) are copolymerized with isobutylene (B52900) to provide double bonds that allow for vulcanization with sulfur. libretexts.org Similarly, this compound could be copolymerized with other olefins like ethylene or propylene. The resulting polymer would have pendant, reactive double bonds derived from the diene, which could then be used to form cross-links between chains through various chemical reactions, such as radical-initiated processes or Diels-Alder cycloadditions. acs.orgresearchgate.net The methoxy group would remain as a functional moiety within the cross-linked network, potentially influencing the material's surface properties and polarity.

Synthesis of Biodegradable Polymers Incorporating this compound Moieties

While polyolefins are generally not biodegradable, functionalization can be a key strategy to introduce biodegradable components into the polymer structure. cmu.eduresearchgate.net A promising approach involves creating graft copolymers, where biodegradable polymer chains are attached as branches to a non-biodegradable polymer backbone. nih.govrsc.org

Polymers derived from this compound are ideal candidates for this strategy. As described previously, polymerization can yield a polyolefin backbone with pendant vinyl groups. scirp.org These vinyl groups can be chemically converted to initiator sites for a secondary polymerization. For instance, hydroboration-oxidation of the pendant double bonds would produce hydroxyl groups. These hydroxyl groups can then serve as initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide, which are well-known precursors to biodegradable polyesters. cmu.eduyoutube.com This "grafting from" technique results in a comb-like copolymer with a stable polyolefin backbone and biodegradable polyester (B1180765) side chains. nih.govyoutube.com Such a material could exhibit the mechanical properties of a polyolefin while having surface properties and a degradation profile influenced by the grafted polyester chains, making it suitable for applications where controlled biodegradability is desired. youtube.com

This compound as a Key Intermediate in the Synthesis of Complex Organic Molecules

The combination of functional groups in this compound—a terminal alkene, an internal alkene, and a chiral center at the allylic position—makes it a valuable intermediate for advanced organic synthesis. nih.gov Dienes are recognized as versatile building blocks for constructing complex molecular frameworks, and the specific arrangement in this molecule allows for selective and stereocontrolled transformations. nih.govnih.gov

Synthetic Utility of this compound in Natural Product Intermediates

Many biologically active natural products feature complex stereochemistry and diverse functional groups. nih.gov The synthesis of these molecules often relies on chiral building blocks that can be elaborated into the final target. nih.gov this compound possesses a stereogenic center at the C3 position, making it a potential chiral precursor. Enantioselective synthesis could provide access to either the (R) or (S) enantiomer, which could then be used to control the stereochemistry in subsequent reactions.

Furthermore, the "skipped diene" motif (a 1,4-diene) is a common structural feature in a wide range of natural products, including fatty acids, polyketides, and alkaloids. researchgate.netsemanticscholar.orgelsevierpure.com While this compound is a 1,7-diene, the synthetic strategies used to manipulate non-conjugated dienes are highly relevant. nih.govrsc.org The two double bonds can be addressed selectively. For example, the terminal double bond could undergo hydroboration, epoxidation, or metathesis, leaving the internal double bond untouched for later manipulation. rsc.org The allylic methoxy group can direct certain reactions or be converted into other functional groups, such as an alcohol, providing further synthetic handles. This versatility allows chemists to use this compound as a scaffold to construct key fragments of complex natural products. researchgate.net

Role of this compound in the Preparation of Advanced Agrochemical Intermediates

The development of new agrochemicals, such as pesticides and herbicides, requires the efficient synthesis of structurally complex organic molecules with high biological activity. The synthetic utility of this compound makes it a plausible intermediate for this purpose. The field of agrochemical synthesis often leverages transition metal-catalyzed reactions to build molecular complexity efficiently. nih.gov

The diene functionality of this compound is well-suited for a variety of powerful carbon-carbon bond-forming reactions catalyzed by metals like palladium, ruthenium, or rhodium. nih.govunito.it These include reactions such as hydrofunctionalization, difunctionalization, and cycloadditions, which can rapidly increase molecular complexity. nih.gov For instance, a selective hydroboration could install a boron functional group, which can then participate in Suzuki cross-coupling reactions to introduce aryl or other complex fragments. nih.gov The allylic ether moiety can influence the regioselectivity of such additions and provides a stable, yet potentially cleavable, functional group. The ability to selectively modify the two different olefin sites and the chiral center provides a modular approach to building a library of complex compounds for screening as potential agrochemicals.

Scaffolding for Diverse Pharmaceutical Intermediate Synthesis Using this compound

The utility of this compound as a scaffold in the synthesis of pharmaceutical intermediates stems from its distinct structural features: a terminal alkene, an internal alkene, and an allylic ether. This combination allows for a range of selective chemical transformations, making it a versatile starting point for constructing complex molecular architectures. The differential reactivity of the two double bonds enables chemists to functionalize one site while preserving the other for subsequent reactions, a crucial strategy in multi-step syntheses.

The presence of the allylic ether functionality is particularly significant. It can serve as a precursor to other functional groups; for instance, cleavage of the ether can yield an alcohol, which can then be oxidized or converted into other moieties. Furthermore, the methoxy group can influence the stereochemistry of reactions occurring at the adjacent double bond, offering potential control over the three-dimensional structure of the resulting molecules, a critical aspect in drug design.

One notable transformation is the cyclization of related 1,7-diene systems. Allylic aluminum intermediates derived from such dienes can undergo rapid cyclization to form cyclopentane (B165970) derivatives under nickel catalysis. This reaction pathway opens avenues for creating five-membered ring structures that are common in a wide array of biologically active compounds. The versatility of this compound as a synthetic building block lies in this capacity for selective functionalization and cyclization, providing a foundation for generating diverse molecular scaffolds for pharmaceutical research.

Development of Novel Catalytic Systems Utilizing this compound Derivatives as Ligands or Precursors

Currently, there is limited specific information available in peer-reviewed literature regarding the development of novel catalytic systems that utilize derivatives of this compound as ligands or catalyst precursors. Research in this area is not extensively documented.

Integration of this compound into Advanced Material Formulations

The integration of functionalized dienes like this compound into polymer backbones is an area of research aimed at imparting specific, desirable properties to the resulting materials. The presence of the two olefin groups allows for its use as a monomer in polymerization reactions, including copolymerization with other monomers like 1-octene (B94956) using titanium-based catalysts.

There is currently no readily available scientific literature detailing the incorporation of this compound into photo-responsive materials or smart coatings.

The potential for this compound in advanced materials extends to composites and nanomaterial functionalization. The terminal double bond on the polymer side chains, resulting from its incorporation as a monomer, provides a reactive handle for post-polymerization modification. This allows for the covalent attachment of other molecules or for grafting the polymer onto surfaces, including nanomaterials. For example, techniques such as hydroboration-oxidation can be used to convert the terminal olefins into hydroxyl groups, which can then serve as anchor points for further functionalization. This approach could be used to create polymer-nanoparticle composites or to modify surfaces to enhance properties like adhesion. One study noted the use of resin-attached palladium(0) catalysts for the synthesis of this compound, highlighting the intersection of polymer supports and the compound's synthesis. researchgate.net

Table 1: Potential Post-Polymerization Functionalization Reactions

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Hydroboration-Oxidation | 1. 9-BBN 2. NaOH, H₂O₂ | Alcohol (-OH) | Improved adhesion, drug delivery systems |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Cross-linking, further nucleophilic addition |

This compound in Sustainable Chemical Processes and Bio-based Solvents

This compound is intrinsically linked to sustainable chemical processes through its synthesis via the telomerization of 1,3-butadiene (B125203). researchgate.net This reaction is noted for being 100% atom-efficient, a key principle of green chemistry, as it combines two molecules of 1,3-butadiene with one molecule of methanol (B129727) into a single product with no byproducts in the ideal reaction. researchgate.net The development of efficient catalytic systems, such as palladium complexes, is crucial for this process. researchgate.net Furthermore, the telomerization reaction is seen as a versatile tool for converting bio-based feedstocks, such as polyols, into value-added chemicals, positioning it within the framework of a renewables-based chemical industry. researchgate.netuu.nl

The synthesis of this compound itself is a part of this sustainable process, although it is often the branched isomer byproduct. researchgate.net Research into catalytic systems aims to control the selectivity between the linear and branched products. For instance, DFT (Density Functional Theory) studies have investigated the reaction mechanism to understand the factors governing the formation of this compound versus its linear isomers. acs.org

Table 2: Catalytic Systems in Butadiene Telomerization

| Catalyst System | Nucleophile | Key Products | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / TPPMS in ionic liquid | Methanol | 1-methoxy-2,7-octadiene (B8591526), this compound | |

| Pd(PMe₃)/NMe₃ | Methanol | 8-methoxy-1,6-octadiene, this compound | acs.org |

| Pd(acac)₂ / PPh₃ | Methanol | 1-methoxy-2,7-octadiene, this compound | rsc.org |

While the synthesis of this compound is part of green chemistry research, there is no available information suggesting its use as a bio-based solvent.

Environmental Fate and Degradation Pathways of 3 Methoxy 1,7 Octadiene

Biodegradation of 3-Methoxy-1,7-octadiene in Aquatic and Terrestrial Environments.

Biodegradation is the breakdown of organic matter by microorganisms, and it is a crucial process in the removal of chemical substances from soil and water. The biodegradability of a compound depends on its chemical structure and the presence of microbial populations capable of metabolizing it.

The biodegradation of ethers can be a challenging process for microorganisms, and the rates of degradation can vary widely. epa.govresearchgate.net However, the presence of the two alkene functional groups in this compound may provide sites for initial microbial attack. Microorganisms possess enzymes such as monooxygenases and dioxygenases that can oxidize carbon-carbon double bonds, often leading to the formation of epoxides and diols. researchgate.net

The ether linkage itself can also be a target for microbial degradation. Some bacteria are known to cleave ether bonds through oxidative mechanisms, which can be an initial step in the breakdown of the molecule. nih.gov The degradation of the methoxy (B1213986) group can lead to the formation of an alcohol and formaldehyde.

Without experimental studies, the exact biodegradation products of this compound remain speculative. However, based on known microbial metabolic pathways for similar compounds, a number of potential intermediates and final products can be proposed.

Initial oxidation of the double bonds could lead to the formation of epoxides, such as 1,2-epoxy-3-methoxy-7-octene and 7,8-epoxy-3-methoxy-1-octene. These epoxides could then be further hydrolyzed to the corresponding diols.

Attack at the ether linkage could result in the formation of octa-1,7-dien-3-ol and methanol (B129727). These alcohol intermediates are generally more readily biodegradable than the parent ether.

Further metabolism of these initial products would likely proceed through pathways such as beta-oxidation of the carbon chain, ultimately leading to the formation of smaller organic acids, and eventually, mineralization to carbon dioxide and water.

Chemical Hydrolysis and Oxidation of this compound in Natural Waters.

Chemical oxidation by other species present in natural waters, such as dissolved oxygen, is generally a very slow process for this type of compound in the absence of light or microbial activity.

Environmental Partitioning, Sorption, and Transport Behavior of this compound

Table 1: Environmental Partitioning and Sorption Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Data not available | N/A |

| Bioconcentration Factor (BCF) | Data not available | N/A |

Advanced Oxidation Processes (AOPs) for the Chemical Remediation of this compound in Effluents

Information regarding the application of Advanced Oxidation Processes (AOPs) for the degradation of this compound in wastewater or other environmental matrices is not present in the surveyed scientific literature. AOPs, which include processes like ozonation, Fenton and photo-Fenton reactions, and UV/H2O2 systems, are known to be effective in degrading a wide range of organic contaminants. However, no studies specifically investigating their effectiveness, reaction kinetics, or degradation byproducts for this compound could be identified. Research in this area would be necessary to determine the feasibility of AOPs as a treatment technology for this compound.

Table 2: Studies on AOPs for Remediation of this compound

| AOP Type | Target Matrix | Key Findings | Reference |

|---|

Advanced Analytical Methods for Detection and Quantification of 3 Methoxy 1,7 Octadiene in Complex Matrices

Chromatographic Techniques for Trace Analysis and Purity Assessment of 3-Methoxy-1,7-octadiene

Chromatography is the cornerstone for the separation and analysis of this compound from intricate mixtures. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its trace analysis and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this compound. thermofisher.com In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in structural elucidation. researchgate.net

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is typically employed due to the compound's relatively non-polar nature. libretexts.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds with different boiling points. libretexts.orgresearchgate.net

In environmental matrices like water or soil, where this compound may be present at trace levels, pre-concentration techniques are often necessary. In reaction mixtures, GC-MS can be used to monitor the progress of a reaction, identify byproducts, and determine the purity of the final product.

For challenging analyses of dienes, derivatization can be employed to improve chromatographic behavior and detection. For instance, derivatization of long-chain alkenes and alkadienes with dimethyl disulfide (DMDS) forms stable adducts that can be readily analyzed by GC-MS, allowing for the precise location of double bonds. researchgate.net

Table 1: Illustrative GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Oven Temperature Program | Initial 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for samples that are not suitable for GC or when derivatization is desired to enhance detection. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

Detection of this compound by HPLC can be challenging due to its lack of a strong chromophore for UV-Vis detection. However, advanced detectors can overcome this limitation. For instance, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for the detection of non-volatile and semi-volatile compounds that lack a UV chromophore. Mass spectrometry (LC-MS) is another powerful detection method that can be coupled with HPLC for the sensitive and selective analysis of such compounds. nih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is considered a "green" analytical technique due to the reduced use of organic solvents. nih.govutwente.nl It is particularly well-suited for the separation of non-polar to moderately polar compounds, including terpenes and their derivatives, which are structurally similar to this compound. researchgate.net

SFC offers several advantages for the analysis of volatile compounds, including faster analysis times and higher efficiency compared to HPLC. The separation can be optimized by adjusting the pressure, temperature, and the composition of the mobile phase, which often includes a small amount of an organic modifier like methanol or ethanol. Detection in SFC can be achieved using various detectors, including Flame Ionization Detectors (FID), UV-Vis detectors, and Mass Spectrometers (SFC-MS). utwente.nlresearchgate.net

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| GC-MS | High resolution, high sensitivity, structural information from MS. | Requires volatile and thermally stable compounds. | Trace analysis in environmental samples, purity assessment. |

| HPLC | Suitable for non-volatile or thermally labile compounds, wide range of detectors. | Lower resolution for volatile compounds compared to GC, may require derivatization for detection. | Analysis of reaction mixtures where derivatization is feasible. |

| SFC | Fast analysis, reduced organic solvent consumption, suitable for chiral separations. | Less common instrumentation, optimization can be complex. | Rapid screening, purification of volatile and semi-volatile compounds. |

Hyphenated Techniques (e.g., GCxGC, LC-HRMS) for Comprehensive Characterization of this compound

For highly complex matrices, one-dimensional chromatography may not provide sufficient resolution. In such cases, hyphenated techniques like comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are invaluable.

GCxGC employs two different capillary columns in series, providing a much higher separation power than conventional GC. chromatographyonline.com This is particularly useful for separating isomers and resolving co-eluting peaks in complex mixtures of volatile organic compounds. researchgate.netnih.gov

LC-HRMS combines the separation power of HPLC with the high mass accuracy and resolution of modern mass spectrometers (e.g., Orbitrap or TOF). This allows for the confident identification of compounds in complex matrices, even at trace levels, by providing precise mass measurements. nih.govmdpi.com While direct analysis of the volatile this compound by LC-HRMS might be challenging, it could be applied to less volatile derivatives or in the analysis of complex reaction mixtures containing a range of products.

Spectrophotometric and Electrochemical Methods for Real-time Monitoring of this compound Reactions

While chromatographic methods are excellent for final product analysis, spectrophotometric and electrochemical techniques can offer real-time monitoring of reactions involving this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of a reaction by tracking the disappearance of reactant peaks and the appearance of product peaks. youtube.comirdg.org For instance, the characteristic C-O stretching vibration of the ether group in this compound (typically in the 1000-1300 cm⁻¹ region) could be monitored. academyart.edupressbooks.pub

UV-Vis spectroscopy can be employed if the reaction involves a change in conjugation or the formation of a chromophore. The diene system in this compound, although non-conjugated, might undergo reactions that lead to conjugated products, which can be monitored by UV-Vis spectroscopy. libretexts.org

Electrochemical methods are generally more suited for compounds that can be easily oxidized or reduced. While this compound itself is not electrochemically active under typical conditions, electrochemical sensors could potentially be developed for its detection if it is part of a reaction that produces an electroactive species.

Sample Preparation Methodologies for Extracting this compound from Diverse Matrices

Effective sample preparation is crucial for the accurate analysis of this compound, as it is often present at low concentrations in complex matrices. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

For aqueous samples, Solid-Phase Microextraction (SPME) is a simple, solvent-free technique that is well-suited for volatile and semi-volatile organic compounds. sigmaaldrich.comyoutube.com A fused silica fiber coated with a suitable stationary phase is exposed to the sample (either directly immersed or in the headspace), and the analytes are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. sigmaaldrich.comresearchgate.net Headspace SPME is particularly advantageous for volatile compounds as it minimizes matrix effects. sigmaaldrich.com

Purge-and-trap is another common technique for extracting volatile organic compounds from water. thermofisher.com An inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material. The trap is then heated, and the desorbed analytes are introduced into the GC system.

For solid matrices like soil, pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) can be used with an appropriate organic solvent to extract semi-volatile organic compounds. merel.siamazonaws.comgcms.cz These techniques offer faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. merel.si

Liquid-liquid extraction (LLE) is a classical technique that can be used to extract this compound from aqueous reaction mixtures into an immiscible organic solvent. researchgate.netlibretexts.orgwikipedia.orgsafeleaf.cascielo.br

Table 3: Overview of Sample Preparation Techniques for this compound

| Technique | Matrix | Principle | Advantages |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Water, Air | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, can be automated. sigmaaldrich.comyoutube.com |

| Purge-and-Trap | Water | Purging of volatiles with an inert gas and trapping on a sorbent. | Excellent for highly volatile compounds. |

| Pressurized Fluid Extraction (PFE) | Soil, Solid Waste | Extraction with a solvent at elevated temperature and pressure. | Fast, efficient, reduced solvent usage. merel.si |

| Liquid-Liquid Extraction (LLE) | Water, Reaction Mixtures | Partitioning of the analyte between two immiscible liquid phases. | Simple, widely applicable. libretexts.orgwikipedia.org |

Future Directions and Emerging Research Trends for 3 Methoxy 1,7 Octadiene

Exploration of Novel Catalytic Systems for Highly Selective Transformations of 3-Methoxy-1,7-octadiene

Future research will likely focus on the development of sophisticated catalytic systems to achieve unparalleled selectivity in the transformation of this compound. A primary area of investigation is the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol (B129727), a key industrial route to methoxyoctadienes. researchgate.net The selective synthesis of the branched isomer, this compound, over its linear counterpart, 1-methoxy-2,7-octadiene (B8591526), remains a significant challenge.

Computational and experimental studies are crucial to understanding the nuanced mechanisms that govern selectivity. rsc.org For instance, the equilibrium between chelated and dechelated palladium-octadienyl intermediates is a critical factor influencing the product distribution. acs.org Future catalyst design will likely involve the strategic selection of ligands to modulate the electronic and steric properties of the metal center, thereby directing the reaction towards the desired branched isomer.

Furthermore, research into highly selective and efficient catalytic processes for the synthesis of valuable downstream products from this compound is a promising avenue. This includes leveraging transition metal catalysts for reactions such as hydroformylation, hydrocyanation, and metathesis to create a diverse range of functionalized molecules. The development of catalysts for the asymmetric synthesis of this compound is also of significant interest, given its chiral nature, which makes it a valuable precursor for the synthesis of complex natural products and pharmaceuticals.

| Catalyst System | Ligand Type | Key Research Focus | Potential Outcome |

| Palladium-based | Phosphines, N-heterocyclic carbenes | Enhancing selectivity for the branched isomer in butadiene telomerization. | More efficient and sustainable synthesis of this compound. |

| Rhodium-based | Bisphosphines | Regioselective hydroformylation of the terminal or internal double bond. | Access to novel aldehydes for further chemical synthesis. |

| Ruthenium-based | Grubbs-type catalysts | Selective cross-metathesis with other olefins. | Creation of new functionalized dienes with tailored properties. |

| Chiral Catalysts | Asymmetric ligands | Enantioselective synthesis of this compound. | Access to enantiopure building blocks for pharmaceuticals. |

Integration of this compound into Supramolecular Chemistry and Nanotechnology Applications

While direct research is limited, the unique bifunctionality of this compound presents intriguing possibilities for its integration into supramolecular chemistry and nanotechnology. The two olefinic groups offer distinct sites for controlled functionalization, which could be exploited to create novel amphiphilic molecules capable of self-assembly into complex supramolecular architectures. The methoxy (B1213986) group can also be a site for further modification, adding another layer of control over the final structure.

Future research could explore the synthesis of bolaamphiphiles or surfactants from this compound, where the diene backbone is functionalized with polar head groups. These molecules could self-assemble in solution to form micelles, vesicles, or other ordered structures with potential applications in drug delivery, catalysis, and materials science.

In the realm of nanotechnology, this compound could serve as a versatile monomer for the synthesis of functionalized polymers. These polymers, with their pendant methoxy groups and residual double bonds, could be used to coat nanoparticles, providing a reactive surface for further functionalization or for templating the growth of inorganic nanomaterials. The controlled polymerization of this monomer could also lead to the development of novel block copolymers that self-assemble into well-defined nanostructures.

Development of Bio-based and Renewable Feedstock Routes to this compound

The transition to a bio-based economy necessitates the development of sustainable routes to key chemical intermediates. While the direct synthesis of this compound from renewable resources is not yet established, future research is expected to focus on the production of its precursors, 1,3-butadiene and methanol, from biomass.

Significant progress has been made in the catalytic conversion of bio-ethanol to 1,3-butadiene. researchgate.netresearchgate.net Various catalytic systems are being explored to improve the efficiency and selectivity of this process. researchgate.net Similarly, the production of renewable methanol from sources such as biogas, biomass gasification, and CO2 hydrogenation is a well-established technology. The integration of these bio-based precursor streams into the existing telomerization process could provide a sustainable pathway to this compound. researchgate.netuu.nl

Future research will likely focus on optimizing the entire value chain, from biomass feedstock to the final product. This includes the development of more robust and efficient catalysts for the conversion of biomass-derived intermediates and the purification of these feedstocks to remove impurities that could poison the telomerization catalyst. The overarching goal is to create an economically viable and environmentally friendly process for the production of bio-based this compound.

| Feedstock | Conversion Process | Precursor | Key Research Challenge |

| Bio-ethanol | Dehydration | 1,3-Butadiene | Catalyst development for improved selectivity and lifetime. |

| Biomass/Biogas | Gasification/Reforming | Methanol | Process intensification and cost reduction. |

| Lignocellulose | Fermentation/Catalysis | C4 diols | Development of efficient routes to butadiene. |

Advanced Materials Design Leveraging the Unique Structural Features of this compound

The presence of two double bonds and a methoxy group makes this compound a promising monomer for the design of advanced materials with tailored properties. Research in this area is expected to explore its incorporation into a variety of polymers, leading to materials with enhanced functionality.

The differential reactivity of the terminal and internal double bonds allows for selective polymerization or post-polymerization modification. For instance, one double bond could be used for polymerization, leaving the other available for cross-linking or for the attachment of functional groups. This could lead to the development of novel elastomers with improved properties, such as enhanced adhesion, dyeability, or chemical resistance. fiveable.melibretexts.org

Furthermore, the methoxy group can influence the polymer's properties, such as its polarity and solubility. The copolymerization of this compound with other monomers could lead to a wide range of new materials, from specialty rubbers to functional coatings. pressbooks.pub The development of catalysts that can control the stereochemistry of the polymer backbone during polymerization will be crucial for fine-tuning the material's properties.

Interdisciplinary Research Paradigms Involving this compound for Solving Global Challenges

The versatility of this compound positions it as a key molecule in interdisciplinary research aimed at addressing global challenges such as sustainability and the development of a circular economy. A significant application lies in its potential as a precursor to 1-octene (B94956), a valuable alpha-olefin used as a comonomer in the production of polyethylene. researchgate.netnexanteca.com The ability to produce 1-octene from a potentially bio-based feedstock could contribute to a more sustainable plastics industry. rsc.org

Furthermore, the functionalized nature of this compound opens up possibilities for its use in the synthesis of biodegradable polymers and other environmentally friendly materials. Research at the intersection of chemistry, materials science, and biology will be essential to explore these applications.

The development of sustainable catalytic processes for the production and transformation of this compound is another area where interdisciplinary collaboration is crucial. This involves expertise in catalysis, chemical engineering, and environmental science to design processes that are not only efficient but also have a minimal environmental footprint. By fostering collaboration across disciplines, the full potential of this compound to contribute to a more sustainable future can be realized.

Q & A

Q. What are the most reliable synthetic routes for 3-Methoxy-1,7-octadiene in catalytic systems?

Methodological Answer: The Pd-catalyzed telomerization of 1,3-butadiene with methanol is a well-established method. Using Pd(OAc)₂ with ligands like TPPMS in ionic liquid (IL) solvents (e.g., [bdmim][TF₂N]) at 85°C yields this compound as a major product. This biphasic system allows catalyst recycling via simple decantation, achieving a turnover number (TON) of 103 over four cycles . For smaller-scale synthesis, zinc-mediated coupling of methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-D-ribofuranoside with allyl bromide under ultrasound irradiation in THF (argon atmosphere) provides derivatives of 1,7-octadiene, albeit with moderate yields (~32%) .

Comparative Synthesis Table:

Q. How should researchers handle safety protocols for this compound?

Methodological Answer: Safety measures include:

- PPE: Dust respirators, nitrile gloves, safety glasses, and protective clothing to avoid inhalation, skin contact, or eye exposure .

- Ventilation: Use closed systems or local exhaust to minimize airborne exposure .

- Waste Disposal: Segregate waste and transfer to certified biohazard treatment facilities to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound derivatives?

Methodological Answer: Allylic aluminum intermediates (e.g., 3-alumino-1,7-octadiene) undergo rapid cyclization to cyclopentane derivatives due to enhanced reactivity from the aluminum-carbon bond. For example, treatment with Ni(acac)₂ in benzene under ethylene generates 1-methylene-2-vinylcyclopentane. The weak Al-C bond allows low-temperature transformations (≤50°C), contrasting with traditional high-temperature cyclization methods .

Key Reaction Pathway:

3-Alumino-1,7-octadiene → Cyclopentane derivative (via Ni catalysis) → Functionalized product

Q. How can polymerization strategies be optimized for 1,7-octadiene derivatives?

Methodological Answer: Titanium-based catalysts (e.g., (C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃)−MAO) enable controlled homopolymerization of 1,7-octadiene, producing terminal olefin-rich polymers. Copolymerization with 1-octene yields high-molecular-weight copolymers. Post-polymerization functionalization (e.g., hydroxylation via 9-BBN/NaOH−H₂O₂) allows precise modification, enabling applications in biodegradable polymers or drug delivery systems .

Polymerization Data:

Q. How do researchers resolve contradictions in reaction yields across different methods?

Methodological Answer: Discrepancies in yields (e.g., 32% in zinc-mediated synthesis vs. 100% selectivity in Pd catalysis) arise from:

- Catalyst Efficiency: Pd systems offer higher selectivity due to ligand-accelerated pathways .

- Reaction Medium: Ionic liquids stabilize active Pd species, reducing side reactions .

- Intermediate Stability: Aluminum intermediates (e.g., 3-alumino-1,7-octadiene) require precise temperature control to avoid decomposition .

Mitigation Strategies:

- Screen ligand-catalyst combinations for improved turnover.

- Optimize ultrasound parameters (e.g., frequency, duration) for zinc-mediated reactions .

Data Contradiction Analysis

Q. Why do aluminum-mediated cyclization methods exhibit variable regioselectivity?

Methodological Answer: Competing pathways (e.g., β-hydride elimination vs. cyclization) in aluminum intermediates lead to variability. For example, TIBA (triisobutylaluminum) generates 3-alumino-1,7-octadiene, which favors cyclopentane formation under Ni catalysis. However, elevated temperatures (>60°C) may shift selectivity toward linear byproducts. Researchers must balance temperature, catalyst loading, and solvent polarity to suppress competing mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.